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Compound of Interest

6,8-Dibromo-[1,2,4]triazolo[1,5-
Compound Name: _
ajpyrazine

cat. No.: B1387870

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a notable "privileged scaffold” in medicinal
chemistry. Structurally, it acts as a bioisostere of purine, allowing it to interact with biological
targets that recognize adenine or guanine moieties, such as kinases and polymerases.[4] The
fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique
electronic landscape that can be finely tuned through substitution. The introduction of bromine
atoms at the 6- and 8-positions provides robust and orthogonal chemical handles for
diversification, primarily through transition metal-catalyzed cross-coupling reactions. This dual-
functionality is critical for structure-activity relationship (SAR) studies, enabling chemists to
rapidly generate analogs with modified properties to enhance potency, selectivity, and
pharmacokinetic profiles.

Compound Identification and Physicochemical
Properties

Accurate identification is the cornerstone of reproducible science. The canonical identifiers and
computed physicochemical properties for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine are
summarized below, providing a foundational dataset for experimental design and computational
modeling.

Chemical Identifiers
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The definitive structural representations for this compound are its SMILES and InChlKey
strings, which encode its topology and are recognized by chemical databases and software
worldwide.

e SMILES:C1=C(N=C(C2=NC=NN21)Br)Br[2]

« InChlKey:KUILFTQAMHFSPW-UHFFFAOY SA-N[1][2]

Physicochemical Data

The following table summarizes key properties, which are crucial for predicting solubility,
permeability, and potential for further chemical modification.

Property Value Source

6,8-dibromo-[1][2]
IUPAC Name ) ] [2]
[3]triazolo[1,5-a]pyrazine

CAS Number 944709-42-6 [2][5]
Molecular Formula CsH2Bra2Na [11[2]
Molecular Weight 277.90 g/mol [2]
Monoisotopic Mass 275.86462 Da [2]
XLogP3 1.7 (2]
Appearance Off-white to yellow solid [1]

2-8°C under inert gas
Storage ) [1]
(Nitrogen or Argon)

Synthesis and Mechanistic Considerations

While specific literature detailing the exact synthesis of 6,8-Dibromo-[1][2][3]triazolo[1,5-
a]pyrazine is sparse, a logical and robust synthetic route can be postulated based on
established methodologies for related heterocyclic systems. The proposed pathway involves
the construction of the fused ring system followed by a directed bromination.
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Proposed Synthetic Workflow

The synthesis begins with the commercially available parent heterocycle,[1][2][3]triazolo[1,5-
a]pyrazine, and proceeds via a direct electrophilic bromination.

Step 1: Electrophilic Bromination

[1,2,4]Triazolo[1,5-a]pyrazine
(Starting Material)

N-Bromosuccinimide (NBS, 2.2 eq.)
Solvent: Acetonitrile or DMF
Heat (e.g., 80°C)

A4
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
(Final Product)

Reaction Work-up
(Quenching, Extraction)

Post-Synthesis

Crude Product Mixture

Purification
(Column Chromatography or Recrystallization)

\ 4
Purified Product

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis and purification of the target compound.

Mechanistic Rationale

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating
agent. It is a solid, making it easier to handle than liquid bromine, and it provides a source of
electrophilic bromine (Br+) under neutral or slightly acidic conditions. The reaction proceeds
via an electrophilic aromatic substitution mechanism.

Reaction Conditions: The pyrazine ring is electron-deficient, making it less reactive towards
electrophilic substitution than benzene. Therefore, heating is required to drive the reaction to
completion. Using a slight excess of NBS (2.2 equivalents) ensures di-substitution occurs.

Regioselectivity: The positions ortho and para to the bridgehead nitrogen (N5) are activated
towards electrophilic attack. However, the C6 and C8 positions are electronically analogous
to the alpha positions of pyridine, which are known to be susceptible to halogenation under
these conditions. The directing effect of the fused triazole ring further favors substitution at
these positions.

Work-up and Purification: The reaction is typically quenched with an aqueous solution of a
reducing agent like sodium thiosulfate to destroy any unreacted NBS. The crude product is
then extracted into an organic solvent. Purification is critical and is best achieved by silica gel
column chromatography, eluting with a gradient of ethyl acetate in hexanes, or by
recrystallization from a suitable solvent system like ethanol/water.

Protocol for Spectroscopic Validation

To ensure the identity and purity of the synthesized 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine,

a multi-pronged analytical approach is mandatory. This self-validating system ensures that the

material proceeding to subsequent steps is unequivocally the correct compound.

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray ionization (ESI) in positive mode is typically used.

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a
molecule containing two bromine atoms. The [M+H]* ion cluster will have three major peaks

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB21483444_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44630666
https://www.myskinrecipes.com/shop/en/heterocyclic-building-blocks/152852-6-bromo-8-chloro-3-methyl-124-triazolo-43-a-pyrazine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

at approximately m/z 276.87, 278.87, and 280.87 in a ~1:2:1 ratio, corresponding to the
presence of the 7°Brz , 7°Br81Br, and 81Brz isotopes, respectively. The exact mass of the
monoisotopic peak ([CsHs’°Brz2Na]*) should be within 5 ppm of the calculated value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR (in CDCls or DMSO-ds): The molecule has two protons. Due to the symmetry, they
are expected to appear as two distinct singlets in the aromatic region (typically & 8.0-9.5
ppm). The lack of coupling confirms their isolated positions on the pyrazine ring.

e 13C NMR: The spectrum will show five distinct carbon signals. Two signals will be significantly
downfield, corresponding to the carbons bearing the bromine atoms (C-Br, typically & 120-
140 ppm). The remaining three carbons of the heterocyclic core will also be observable.

Application as a Core Scaffold in Drug Discovery

The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile
intermediate. The two bromine atoms serve as orthogonal synthetic handles for introducing
molecular complexity and diversity through cross-coupling chemistry.

This scaffold is particularly relevant for the development of kinase inhibitors.[3] Many kinase
inhibitors bind to the ATP pocket, and the triazolo[1,5-a]pyrazine core can mimic the hinge-
binding interactions of the adenine portion of ATP. The substituents installed at the C6 and C8
positions can then be used to target other regions of the active site to achieve potency and
selectivity.

Library Synthesis Workflow

The differential reactivity of the C6 and C8 positions can be exploited for sequential, site-
selective functionalization, enabling the rapid generation of a diverse chemical library from a
single core.
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Caption: Use of the dibromo-scaffold for combinatorial library synthesis.

Exemplary Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol describes a representative Suzuki coupling at one of the bromine positions.

Objective: To synthesize 6-Bromo-8-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrazine.
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Materials:

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)
4-Methoxyphenylboronic acid (1.1 eq)

Palladium(ll) acetate (Pd(OAc)z, 0.05 eq)

SPhos (0.10 eq)

Potassium phosphate (KsPOa, 3.0 eq)

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add 6,8-Dibromo-[1][2][3]triazolo[1,5-
a]pyrazine, 4-methoxyphenylboronic acid, and potassium phosphate.

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)2 and SPhos ligand. Add this
catalyst/ligand mixture to the reaction flask.

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add the
degassed dioxane/water solvent mixture via syringe.

Reaction: Stir the mixture vigorously and heat to 90-100°C. Monitor the reaction progress by
TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the desired mono-coupled product.

Causality:
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 Inert Atmosphere: This is critical to prevent the oxidation and deactivation of the palladium(0)
active catalyst.

e Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative
addition of the aryl bromide to the palladium center, a key step in the catalytic cycle.

e Base and Solvent: The aqueous base (K3POa) is essential for the transmetalation step,
where the organic group is transferred from boron to palladium. The dioxane/water system is
effective at dissolving both the organic and inorganic reagents.

Conclusion

6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a chemical compound; it is an
enabling tool for innovation in drug discovery. Its well-defined structure, characterized by the
SMILES string C1=C(N=C(C2=NC=NN21)Br)Br and InChlKey KUILFTQAMHFSPW-
UHFFFAOYSA-N, provides a foundation for its use. The presence of two addressable bromine
atoms on a privileged heterocyclic core allows for the systematic and efficient exploration of
chemical space. By understanding its synthesis, properties, and the rationale behind its
application in cross-coupling reactions, researchers can effectively utilize this scaffold to build
libraries of novel molecules with the potential to become next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Triazolo[1,5-a]pyrazine Scaffold: A Privileged
Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1387870#6-8-dibromo-triazolo-1-5-a-pyrazine-
smiles-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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